2-Amino-4-fluoro-2-methylpent-4-enoic acid
Description
Contextualization within Fluorinated Amino Acid Research
Fluorinated amino acids represent a significant class of unnatural amino acids with wide-ranging applications in medicinal chemistry, chemical biology, and materials science. The introduction of fluorine, the most electronegative element, into an amino acid structure can profoundly alter its properties. nih.govnih.gov The carbon-fluorine (C-F) bond is highly polarized and strong, which can increase the lipophilicity, metabolic stability, and bioavailability of peptides and proteins into which these amino acids are incorporated. nih.govprinceton.edu
The unique properties of fluorinated amino acids make them valuable tools for several applications:
Biological Probes: The presence of the ¹⁹F nucleus allows for sensitive and background-free analysis in biological systems using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govmdpi.com
Enzyme Inhibitors: Fluorinated analogues of natural amino acids can act as potent inhibitors of enzymes by mimicking the substrate or transition state. princeton.edu
Peptide and Protein Engineering: Incorporating fluorinated amino acids can enhance the stability of peptides against enzymatic degradation and modulate their conformation and biological activity. princeton.edumdpi.comnih.gov
Research in this area focuses on developing new synthetic methods to access these complex molecules and exploring their utility in creating novel pharmaceuticals and research tools. bohrium.com
Significance of the α-Quaternary Fluorinated Amino Acid Motif
The structure of 2-Amino-4-fluoro-2-methylpent-4-enoic acid is distinguished by two key features: an α-quaternary carbon and the direct attachment of a fluorine atom to the α-carbon in some related structures, although in this specific molecule the fluorine is on the vinyl group.
α-Quaternary Center: The α-carbon is bonded to four non-hydrogen substituents (an amino group, a carboxyl group, a methyl group, and the fluorinated vinyl-containing side chain). This quaternary nature introduces significant steric hindrance around the amino acid backbone. This steric bulk can impose rigid conformational constraints on peptides, influencing their secondary structure (e.g., helices or sheets) and their ability to bind to biological targets. nih.gov
Fluorinated Vinyl Group: The presence of a fluorovinyl group is a critical feature. This functional group can act as a mechanism-based inactivator or a reactive handle for further chemical modification. For example, α-(2′Z-fluoro)vinyllysine has been studied as a trigger in the active site of lysine (B10760008) decarboxylase, demonstrating how this motif can participate in enzymatic reactions. nih.gov The fluorine atom modifies the electronic properties of the double bond, influencing its reactivity.
The synthesis of amino acids containing α-quaternary centers, particularly those with fluorine, is a significant challenge in organic chemistry. nih.govbohrium.com Methods often require specialized catalysts or harsh conditions, making the development of efficient synthetic routes an active area of research. nih.govnih.gov
Overview of Research Directions and Academic Relevance
The academic relevance of this compound and related compounds stems from their potential as building blocks for creating molecules with tailored properties. Current research directions involving such α-quaternary fluorinated amino acids include:
Development of Novel Peptides: The incorporation of this amino acid into peptide chains is explored to create peptidomimetics with enhanced stability and specific conformations for therapeutic applications. princeton.edumdpi.com
Enzyme Inhibition Studies: The compound serves as a scaffold for designing inhibitors for specific enzymes, particularly those involved in amino acid metabolism. princeton.edunih.gov
Asymmetric Synthesis: A major focus is on the development of stereoselective synthetic methods to produce enantiomerically pure forms of these complex amino acids, which is crucial for their biological applications. mdpi.comnih.gov
The combination of fluorine's unique electronic effects and the conformational rigidity imposed by the α-quaternary center makes this compound a valuable subject for fundamental and applied chemical research.
Compound Data
Below are tables detailing the properties of the subject compound and related structures mentioned in the text.
Structure
3D Structure
Properties
Molecular Formula |
C6H10FNO2 |
|---|---|
Molecular Weight |
147.15 g/mol |
IUPAC Name |
2-amino-4-fluoro-2-methylpent-4-enoic acid |
InChI |
InChI=1S/C6H10FNO2/c1-4(7)3-6(2,8)5(9)10/h1,3,8H2,2H3,(H,9,10) |
InChI Key |
KDXXPFRTCIYEBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=C)F)(C(=O)O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Amino 4 Fluoro 2 Methylpent 4 Enoic Acid and Its Stereoisomers
De Novo Synthetic Routes to Fluoroolefinic α-Amino Acid Derivatives
The de novo synthesis of fluoroolefinic α-amino acids like 2-Amino-4-fluoro-2-methylpent-4-enoic acid requires the methodical construction of the carbon skeleton and the stereocontrolled introduction of three key functional groups: a terminal fluoroalkene, an α-amino group, and an α-methyl group, creating a quaternary stereocenter.
The construction of the fluorinated pent-4-enoic acid backbone is a critical step that can be approached in several ways. One common strategy involves the use of fluorinated building blocks. For instance, a three-carbon fluoroallyl electrophile, such as a fluoroallyl halide or tosylate, can be coupled with a suitable nucleophile. The development of methods for creating fluorinated organoboron compounds, for example, provides access to versatile intermediates for cross-coupling reactions. nih.gov
Another approach is the defluorinative allylation of silyl (B83357) enol ethers, which uses allyl fluorides to construct α-allylated ketones that can serve as precursors. nih.gov This method leverages the unique properties of the fluorine atom as both a leaving group and an activator for a fluorophilic nucleophile. nih.gov Furthermore, direct fluorination of α-branched ketones using reagents like Selectfluor, catalyzed by an acid such as p-toluenesulfonic acid, offers a route to fluorinated quaternary carbon centers which could be further elaborated into the desired pentenoic acid structure. rsc.org
A summary of potential precursor strategies is outlined below:
| Precursor Type | Synthetic Approach | Key Reagents | Potential Intermediate |
| Fluoroallyl Electrophile | Nucleophilic Substitution / Alkylation | 3-Bromo-2-fluoroprop-1-ene, Fluoroallyl Tosylates | Fluorinated pentenoate derivative |
| Allyl Fluoride (B91410) | Defluorinative Allylation | Silyl Enol Ethers, Chiral Lewis Base Catalyst | α-Allylated ketone |
| α-Branched Ketone | Electrophilic Fluorination | Selectfluor, p-Toluenesulfonic acid | α-Fluoro-α-allyl ketone |
Creating the quaternary α-carbon bearing both an amino and a methyl group is a cornerstone of synthesizing this compound. A highly effective and widely used method is the alkylation of an alanine (B10760859) derivative. In this approach, an alanine precursor, which already contains the α-amino and α-methyl groups, is converted into a nucleophile and reacted with an appropriate electrophile corresponding to the rest of the target molecule.
For instance, a common strategy involves the use of an alanine Schiff base, such as the benzophenone (B1666685) imine of alanine tert-butyl ester. nih.gov This imine can be deprotonated with a strong base like lithium diisopropylamide (LDA) to form a stabilized enolate. This enolate can then be alkylated with an electrophile, such as a fluoroallyl halide, to install the desired side chain. Subsequent hydrolysis of the imine and ester groups under acidic conditions yields the final α-methyl α-amino acid. nih.govacs.org A non-stereoselective version of this sequence starting from L-alanine tert-butyl ester hydrochloride has been used to synthesize a related compound, demonstrating the viability of the core alkylation step. nih.gov
Alternative methods include variations of the Strecker synthesis or the amidomalonate synthesis, adapted for α-methylated targets. libretexts.org However, the alkylation of chiral alanine enolate equivalents remains one of the most direct and powerful strategies for accessing these structures. acs.orgharvard.edu
Enantioselective and Diastereoselective Synthetic Strategies
Controlling the stereochemistry at the α-carbon is paramount for biological applications. The synthesis of a single enantiomer of this compound requires sophisticated asymmetric strategies.
Asymmetric alkylation is a premier method for establishing chiral quaternary α-amino acid centers. chemrxiv.org This is typically achieved by using a chiral auxiliary attached to the amino acid precursor, which directs the incoming electrophile to one face of the molecule, thereby controlling the stereochemical outcome. acs.orgharvard.edu Alternatively, chiral phase-transfer catalysis can be employed to achieve enantioselectivity. researchgate.netnih.gov
A robust and well-documented strategy for asymmetric α-amino acid synthesis involves the diastereoselective alkylation of chiral imines derived from glycine (B1666218) or alanine. rsc.orgst-andrews.ac.uk In this method, the amino acid ester is condensed with a chiral amine to form a chiral Schiff base or incorporated into a more complex chiral scaffold, such as a diketopiperazine or an oxazolidinone. rsc.orgiris-biotech.de
One highly successful approach utilizes pseudoephenamine as a chiral auxiliary. acs.orgharvard.edu For the synthesis of an α-methylated amino acid, (1S,2S)-pseudoephenamine can be condensed with (R)-alaninamide to form a chiral pivaldimine substrate. Deprotonation with a strong base generates a rigid lithium enolate, where the pseudoephenamine auxiliary shields one face of the enolate. Subsequent alkylation with an electrophile proceeds with high diastereoselectivity. harvard.edu The auxiliary can then be cleaved under mild conditions to afford the desired enantiomerically enriched quaternary α-amino acid. acs.orgharvard.edu While this has been demonstrated with a variety of electrophiles, its application with a fluoroallyl halide would lead directly to the desired carbon skeleton. acs.org
Another powerful platform uses diketopiperazine templates derived from amino acids like L-valine. rsc.orgst-andrews.ac.uk Sequential alkylation of these templates has been shown to produce quaternary α-amino acids with excellent diastereoselectivity (>90% de) and high enantiomeric excess (>98% ee) after hydrolysis. rsc.org
The table below summarizes representative results for the asymmetric alkylation of a pseudoephenamine alaninamide pivaldimine with various electrophiles, demonstrating the high diastereoselectivity achievable with this method.
| Electrophile | Base | Temperature (°C) | Diastereomeric Ratio (dr) | Yield (%) |
| CH₃I | LiHMDS | -78 | >98:2 | 89 |
| CH₂=CHCH₂Br | LiHMDS | -78 | >98:2 | 93 |
| C₆H₅CH₂Br | LiHMDS | -78 | >98:2 | 94 |
| (CH₃)₂CHCH₂I | LiHMDS | 0 | >98:2 | 91 |
Data adapted from analogous reactions reported in the literature. harvard.edu
The success of the asymmetric syntheses described above hinges on the selection of a suitable electrophile. To construct this compound, a fluoroallyl electrophile is required. The most common choices are fluoroallyl halides (e.g., 3-bromo-2-fluoroprop-1-ene) or fluoroallyl tosylates. These reagents can be used in the asymmetric alkylation reactions detailed previously. rsc.orgfau.de
The reaction involves the SN2 displacement of the halide or tosylate by the chiral enolate of the alanine derivative. The stereochemical outcome is dictated by the chiral auxiliary, which forces the fluoroallyl group to approach from the less sterically hindered face of the enolate. acs.orgresearchgate.net The development of transition-metal-free methods for the asymmetric installation of fluoroalkyl groups via allylic alkylation highlights the growing interest and feasibility of such transformations. rsc.org While palladium-catalyzed asymmetric allylic alkylation often involves π-allyl intermediates, direct alkylation with fluoroallyl halides using chiral enolates provides a powerful and complementary approach to creating the fluorinated quaternary center with high stereocontrol. nih.gov
Chiral Auxiliary-Mediated Syntheses for Controlled Stereochemistry
Chiral auxiliaries are instrumental in asymmetric synthesis, providing a robust method for controlling the stereochemical outcome of reactions. wikipedia.org By temporarily incorporating a chiral moiety, diastereoselective transformations can be achieved, with the auxiliary being removed in a later step to yield the desired enantiomerically enriched product. wikipedia.org For the synthesis of complex fluorinated amino acids, several types of auxiliaries have proven effective.
Sulfinyl compounds, for instance, have been successfully employed as versatile chiral auxiliaries in the asymmetric preparation of various fluorinated amines and amino acids. bioorganica.com.ua The sulfinyl group can direct the stereochemical course of reactions such as additions to imines, leading to the formation of α-fluoroalkyl α-amino acids with high diastereoselectivity. bioorganica.com.ua Another powerful class of auxiliaries is the fluorinated oxazolidinones (FOX). cyu.fr These auxiliaries are used for diastereoselective alkylation, hydroxylation, or fluorination of amide enolates. cyu.fr Theoretical and experimental studies have indicated that a fluorine-metal interaction can rigidify the transition state, thereby directing the approach of the electrophile and leading to excellent diastereoselectivities. cyu.fr Oxazolidinones derived from readily available amino alcohols are widely used, and their acylated derivatives can undergo highly diastereoselective alkylation and aldol (B89426) reactions. wikipedia.org Pseudoephedrine is another effective chiral auxiliary where the α-proton of the corresponding amide can be deprotonated and the resulting enolate can react with electrophiles, with the stereochemistry of the product being directed by the auxiliary's substituents. wikipedia.org
| Chiral Auxiliary Type | Key Features | Applicable Reactions | Reported Advantages |
|---|---|---|---|
| Sulfinyl Compounds | Utilizes chiral sulfur center to direct stereochemistry. | Diastereoselective additions to fluorinated imines. bioorganica.com.ua | Versatile for a range of fluorinated amines and amino acids. bioorganica.com.ua |
| Fluorinated Oxazolidinones (FOX) | Involves a rigid chiral scaffold; may utilize F-Metal interactions to enhance selectivity. cyu.fr | Alkylation, hydroxylation, and fluorination of amide enolates. cyu.fr | Excellent diastereoselectivities; recoverable auxiliary. cyu.fr |
| Pseudoephedrine Amides | Derived from readily available pseudoephedrine; stereodirection from methyl and hydroxyl groups. wikipedia.org | Alkylation of carbonyl α-proton via enolate formation. wikipedia.org | Predictable stereochemical outcome (syn to methyl, anti to hydroxyl). wikipedia.org |
Stereoconservative Transformations and Racemization Prevention
Maintaining the stereochemical integrity of chiral centers throughout a synthetic sequence is paramount. Racemization, the formation of an equal mixture of enantiomers from a pure one, is a significant risk, particularly when dealing with the acidic α-proton of amino acids. highfine.comnih.gov Several factors, including the choice of base, coupling agents, and protecting groups, can influence the rate of racemization. highfine.com
One effective strategy involves the use of N-phthaloyl protecting groups on the amino acid. organic-chemistry.orgnih.govresearchgate.net This allows for the generation of secondary amides which can be transformed into esters via a thermal rearrangement of an intermediate nitrosoamide with retention of configuration and in excellent yields. organic-chemistry.orgnih.govresearchgate.net This method provides a highly efficient and stereoconservative pathway for the amidation and deamidation of chiral α-amino acids, ensuring that no racemization occurs, as confirmed by X-ray crystallography and specific rotation comparisons. organic-chemistry.org
The choice of coupling reagents and additives is also critical. Carbodiimide-type condensing agents can lead to racemization, but the addition of inhibitors like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can suppress this side reaction by forming activated esters that are less prone to racemization. highfine.com Furthermore, the development of novel protecting groups, such as the 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group, offers an alternative to traditional Boc and Fmoc protections. nih.govresearchgate.net The DNPBS group is attached via a sulfur-nitrogen bond and can be removed under nearly neutral conditions, which minimizes base- or acid-induced side reactions, including α-carbon racemization. nih.govresearchgate.net Careful control of workup conditions is also necessary, as chromatography on silica (B1680970) gel can sometimes induce racemization of sensitive intermediates like α-nitro amides. nih.gov
Fluorination Techniques in the Construction of the Pent-4-enoic Acid Framework
The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. nih.govmdpi.com The synthesis of this compound requires the precise installation of a fluorine atom onto an olefinic carbon within a pentenoic acid backbone. This can be achieved through various fluorination strategies, which are broadly classified as electrophilic or nucleophilic. nih.govmdpi.com
Incorporation of Fluorine into Olefinic Systems
Introducing fluorine directly onto a double bond is a key step in constructing the vinyl fluoride moiety of the target compound. Electrophilic fluorinating agents, such as Selectfluor™ (F-TEDA-BF4) and N-fluoro-benzenesulfonimide (NFSI), are commonly used for this purpose. nih.gov These N-F reagents can react with electron-rich olefins, like enamides, to install a fluorine atom. nih.gov For instance, the fluorination of chiral enamides proceeds selectively at the enamide double bond, leading to a β-fluoro-iminium cationic intermediate that can be trapped. nih.gov
Another approach involves the hydrofluorination of alkynes. acs.org While hydrogen fluoride (HF) is an ideal fluorine source in terms of atom economy, its hazardous nature makes it difficult to handle. acs.org To overcome this, reagents like DMPU/HF have been developed, which are more easily handled and can achieve regioselective mono- and dihydrofluorination of terminal and internal alkynes to produce fluoroalkenes. acs.org The fluorination of allylic alcohols also provides a route to fluorinated olefins, though these reactions can proceed through an SN1-like mechanism via an allylic carbocation, which may lead to mixtures of regioisomers. researchgate.net The presence of electron-withdrawing groups, such as fluorine itself, on an olefin can enhance its reactivity towards certain photoinitiating systems, indicating the electronic influence of the fluorine substituent. rsc.org
Regioselective and Stereoselective Fluorination Processes
Controlling the position (regioselectivity) and spatial orientation (stereoselectivity) of the fluorine atom is a major synthetic challenge. The choice of substrate, fluorinating agent, and catalyst is crucial for achieving high selectivity. nih.govacs.orgnih.gov
In the fluorination of chiral enamides, high π-facial selectivity can be achieved, where the fluorinating agent preferentially attacks one face of the double bond, dictated by the chiral auxiliary. nih.gov This leads to the formation of chiral α-fluoro-imides with high selectivity. nih.gov Catalytic asymmetric fluorination represents a more elegant approach. acs.orgnih.gov Lewis acid catalysts, for example, can accelerate the fluorination of β-ketoesters by promoting enolization. acs.org Chiral metal complexes, such as those involving Titanium/TADDOL, Palladium/BINAP, or Copper/Bis(oxazoline), have been successfully employed to catalyze the enantioselective fluorination of enolates derived from various carbonyl compounds with reagents like NFSI or Selectfluor. acs.orgnih.gov The development of new HF-based reagents has also enabled highly regioselective hydrofluorination of alkynes, yielding the desired fluoroalkenes with good control. acs.org The regioselectivity in the fluorination of allylic alcohols with reagents like diethylaminosulfur trifluoride (DAST) is influenced by substituent effects, but often favors the formation of allylic fluorination products over direct replacement. researchgate.net
| Substrate Type | Fluorinating Agent | Catalyst/Auxiliary | Key Outcome |
|---|---|---|---|
| Chiral Enamides | Selectfluor™, NFSI | Oxazolidinone auxiliary | Highly regio- and π-facial selective fluorination of the olefin. nih.gov |
| Alkynes | DMPU/HF | Gold catalyst | Regioselective monohydrofluorination to form fluoroalkenes. acs.org |
| β-Ketoesters | Selectfluor, NFSI | Chiral Ti, Pd, or Cu complexes | Catalytic, enantioselective α-fluorination. acs.orgnih.gov |
| Allylic Alcohols | DAST | None (Substrate control) | Predominantly allylic fluorination, but regio- and stereoselectivity can be moderate. researchgate.net |
Cascade and Rearrangement Reactions in Target Compound Synthesis
Cascade reactions, where multiple bond-forming events occur in a single operation, and rearrangement reactions are powerful tools for rapidly building molecular complexity from simpler starting materials. researchgate.net These strategies are particularly valuable for constructing densely functionalized molecules like this compound.
Ireland-Claisen Rearrangements in Fluorinated Systems
The Ireland-Claisen rearrangement is a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of an allylic ester to a γ,δ-unsaturated carboxylic acid. acs.orgorganic-chemistry.org This reaction proceeds through a silyl ketene (B1206846) acetal (B89532) intermediate and is known for its predictable stereochemical outcome, often via a chair-like transition state. acs.orgorganic-chemistry.org This methodology has been successfully applied to the stereoselective synthesis of α-fluoro carboxylic acids. acs.orgresearchgate.net
The synthesis begins with an allylic α-fluoro ester. acs.org Treatment with a suitable base, such as potassium bis(trimethylsilyl)amide (KHMDS), and a silylating agent generates a silyl ketene acetal. acs.orgresearchgate.net The geometry of this enolate intermediate, which can be controlled by the choice of solvent and base, dictates the stereochemical outcome of the subsequent rearrangement. organic-chemistry.orgresearchgate.net The rearrangement itself transfers the stereochemistry from the allylic alcohol portion of the starting material to the newly formed α and β positions of the carboxylic acid product with high fidelity. acs.org This provides a powerful method for establishing the stereocenters in fluorinated systems, offering a direct route to chiral γ,δ-unsaturated α-fluoro acids, which are key precursors for the target compound. acs.orgresearchgate.netcore.ac.uk
Aza-Cope Rearrangements and Subsequent Transformations
The Aza-Cope rearrangement, a heteroatomic variant of the Cope rearrangement, represents a powerful strategy in organic synthesis for the construction of complex nitrogen-containing molecules from simpler precursors. wikipedia.org This nih.govnih.gov-sigmatropic rearrangement involves the reorganization of single and double bonds within a 1-aza-1,5-diene framework, leading to the formation of a new C-C bond and the migration of a C=C bond. The reaction is particularly valuable for the stereocontrolled synthesis of amino acids and their derivatives, where the formation of chiral centers can be directed with high precision.
While specific literature detailing the synthesis of this compound via an Aza-Cope rearrangement is not prevalent, the principles of this methodology can be applied to construct its core structure. A plausible synthetic approach would involve a cationic 2-Aza-Cope rearrangement, which is known to proceed at significantly lower temperatures than its all-carbon counterpart due to the presence of the charged nitrogen atom that lowers the activation energy barrier. wikipedia.org
A key advantage of employing the Aza-Cope rearrangement is the potential for high diastereoselectivity, particularly when coupled with a subsequent irreversible reaction, such as a Mannich cyclization. wikipedia.org This tandem Aza-Cope/Mannich reaction provides a thermodynamic driving force, favoring the formation of a stable pyrrolidine (B122466) ring structure and thereby controlling the stereochemical outcome of the rearrangement. wikipedia.org
Recent advancements in the field have focused on the development of catalytic and enantioselective Aza-Cope rearrangements. rsc.org Chiral catalysts, including both transition metals and organocatalysts like chiral phosphoric acids, have been successfully employed to control the stereoselectivity of the rearrangement. nih.govrsc.org For instance, chiral phosphoric acids have been shown to catalyze the dynamic kinetic resolution of α-stereogenic-β-formyl amides in asymmetric 2-Aza-Cope rearrangements, yielding β-imino amides with high diastereo- and enantiocontrol. nih.gov These products can then be further transformed into the desired β-amino acid derivatives. nih.gov
The general approach for synthesizing a stereoisomer of a substituted amino acid using this methodology is outlined in the table below, illustrating a conceptual pathway.
| Step | Description | Key Features |
| 1 | Substrate Synthesis | Preparation of a suitable N-allylic enamine or related precursor bearing the required fluoro-methyl-allyl substructure. |
| 2 | Cationic 2-Aza-Cope Rearrangement | Formation of an iminium ion intermediate, which undergoes a nih.govnih.gov-sigmatropic rearrangement to form a new C-C bond and establish a new stereocenter. |
| 3 | Subsequent Transformations | Hydrolysis of the resulting iminium ion and subsequent functional group manipulations to yield the final α-amino acid product. |
This powerful methodology allows for the rapid construction of molecular complexity from relatively simple starting materials, making it a highly attractive strategy for the synthesis of non-proteinogenic amino acids like this compound and its stereoisomers.
Radiosynthesis of Fluorinated Amino Acid Analogs (e.g., for mechanistic probe development)
The development of radiolabeled amino acid analogs is of significant interest for in vivo imaging techniques such as Positron Emission Tomography (PET). These tracers can serve as mechanistic probes to study biological processes, for instance, by targeting the increased amino acid transport observed in tumor cells. The radiosynthesis of fluorinated amino acids typically involves the introduction of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) into the molecule.
While the specific radiosynthesis of this compound is not detailed in the literature, the methodology can be understood by examining the synthesis of structurally similar compounds, such as (R)- and (S)-2-Amino-5-[¹⁸F]fluoro-2-methylpentanoic acid ([¹⁸F]FAMPe). nih.gov The synthesis of such radiotracers is generally a multi-step process that requires careful optimization to achieve good radiochemical yield and high radiochemical purity within the short half-life of ¹⁸F (approximately 110 minutes).
A common strategy for the radiosynthesis of ¹⁸F-labeled amino acids involves a two-step procedure:
Nucleophilic [¹⁸F]Fluoride Substitution: This initial step involves the reaction of a suitable precursor, often containing a good leaving group such as a tosylate, with [¹⁸F]fluoride. The reaction is typically carried out in an organic solvent at elevated temperatures to facilitate the nucleophilic substitution. nih.gov
Deprotection and Purification: Following the radiofluorination step, protecting groups on the amino and carboxyl functionalities of the amino acid are removed. The final radiolabeled product is then purified, commonly using techniques like solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC), to ensure it is free from unreacted [¹⁸F]fluoride and other impurities. nih.gov
The table below summarizes the key aspects of a typical radiosynthesis for a fluorinated amino acid analog, based on the synthesis of [¹⁸F]FAMPe. nih.gov
| Parameter | Details |
| Radiolabeling Precursor | Enantiomerically pure tosylate precursors are synthesized from the corresponding α-allylalanine starting materials. nih.gov |
| Radiolabeling Step | Nucleophilic substitution with [¹⁸F]fluoride is performed in tert-amyl alcohol at 96–105 °C. nih.gov |
| Purification of Intermediate | The ¹⁸F-labeled intermediate is retained on a C₁₈ solid-phase extraction cartridge while unreacted [¹⁸F]fluoride is washed away. The intermediate is then eluted with acetonitrile. nih.gov |
| Final Purification | The final product is purified by reverse-phase HPLC. nih.gov |
| Radiochemical Yield | Good radiochemical yields, in the range of 24–52%, are achievable. nih.gov |
| Radiochemical Purity | High radiochemical purity (>99%) is typically obtained after purification. nih.gov |
Such radiolabeled amino acid analogs serve as valuable tools for non-invasive imaging in preclinical and clinical research, aiding in the investigation of amino acid transporter systems and their role in various diseases. nih.gov
Stereochemical Research and Chiral Investigations of 2 Amino 4 Fluoro 2 Methylpent 4 Enoic Acid
Elucidation of Absolute and Relative Stereochemistry
The definitive assignment of absolute and relative stereochemistry is fundamental to understanding the three-dimensional structure of 2-Amino-4-fluoro-2-methylpent-4-enoic acid and predicting its biological activity. For this chiral molecule, which contains a stereocenter at the α-carbon, the (R) and (S) enantiomers would need to be synthesized and separated.
Key methodologies for stereochemical elucidation would involve:
X-ray Crystallography: This technique would provide unambiguous determination of the absolute configuration of a crystalline derivative of the amino acid.
Chiral Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) with chiral stationary phases would be essential for separating the enantiomers and determining enantiomeric excess (ee). mdpi.comresearchgate.net
NMR Spectroscopy: Advanced NMR techniques, such as the use of chiral solvating agents or the formation of diastereomeric derivatives, could be employed to differentiate between the enantiomers.
A comprehensive study would require the synthesis of stereoisomerically pure samples to serve as analytical standards.
Impact of Chirality on Synthetic Reaction Pathways and Yields
The stereoselective synthesis of this compound would be a primary focus of research, with the goal of controlling the formation of the desired enantiomer. The presence of the α-methyl group and the fluorinated vinyl moiety presents unique synthetic challenges and opportunities.
Common strategies for asymmetric synthesis of related α,α-disubstituted amino acids include:
Use of Chiral Auxiliaries: A chiral auxiliary could be temporarily incorporated into the molecule to direct the stereochemical outcome of a key bond-forming reaction, after which it would be removed. wikipedia.org Evans oxazolidinones are a well-known example used in the synthesis of α-alkylated amino acids.
Catalytic Asymmetric Synthesis: The use of chiral catalysts, such as transition metal complexes with chiral ligands, could enable the direct enantioselective synthesis of the target molecule or a key intermediate.
Enzymatic Resolution: Enzymes that selectively react with one enantiomer of a racemic mixture could be used to separate the enantiomers.
The diastereomeric ratio (dr) of intermediates and the final enantiomeric excess (ee) of the product would be critical parameters to optimize. The choice of reagents, solvents, and reaction conditions would significantly influence these outcomes.
Table 1: Potential Asymmetric Synthetic Approaches and Expected Outcomes
| Synthetic Approach | Key Principle | Expected Outcome |
| Chiral Auxiliary | Covalent attachment of a chiral molecule to guide stereoselective alkylation or amination. | High diastereoselectivity, leading to high enantiomeric excess after auxiliary removal. |
| Asymmetric Catalysis | Use of a chiral catalyst to create a chiral environment for the reaction. | Direct formation of the enantiomerically enriched product. |
| Enzymatic Resolution | Selective enzymatic modification of one enantiomer in a racemic mixture. | Separation of enantiomers, with a theoretical maximum yield of 50% for the desired enantiomer. |
Chiral Recognition Phenomena in Chemical Synthesis and Derivatization
Chiral recognition refers to the ability of a chiral molecule to interact differently with the two enantiomers of another chiral compound. In the context of this compound, this would be relevant in several areas:
Chiral Chromatography: The separation of enantiomers on a chiral stationary phase is a direct application of chiral recognition, where one enantiomer interacts more strongly with the chiral selector.
Enzymatic Reactions: Enzymes, being chiral, often exhibit high stereospecificity, recognizing only one enantiomer as a substrate.
Diastereomer Formation: When reacting the racemic amino acid with a chiral resolving agent, two diastereomers with different physical properties are formed, allowing for their separation.
The development of synthetic receptors capable of selectively binding one enantiomer of this compound would be a sophisticated demonstration of chiral recognition. acs.org
Conformational Analysis of Stereoisomers through Theoretical Approaches
Theoretical and computational methods are invaluable for understanding the conformational preferences of molecules. For the stereoisomers of this compound, these approaches could predict the most stable three-dimensional structures.
Key aspects of a theoretical conformational analysis would include:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the energies of different conformers and identify the global minimum energy structure. rsc.org
Molecular Dynamics Simulations: These simulations can provide insights into the dynamic behavior of the molecule in different environments, such as in solution.
Ramachandran Plots: For peptide-bound forms of the amino acid, these plots can predict the allowed and disallowed regions of the backbone dihedral angles (phi and psi), which are heavily influenced by the α-methyl group. nih.gov
The introduction of the fluorine atom and the double bond would significantly influence the electronic properties and steric interactions within the molecule, leading to specific conformational preferences that could be explored through these theoretical studies. The steric hindrance from the α-methyl group is known to restrict the conformational freedom of the peptide backbone. nih.govenamine.net
Table 2: Predicted Conformational Constraints due to Structural Features
| Structural Feature | Effect on Conformation | Theoretical Method for Analysis |
| α-Methyl Group | Restricts rotation around the N-Cα and Cα-C bonds, limiting allowed Ramachandran space. | DFT, Ramachandran Plot Analysis |
| 4-Fluoro Substituent | Influences local electronic environment and may participate in non-covalent interactions. | Quantum Chemical Calculations |
| Pent-4-enoic Acid Moiety | The double bond introduces rigidity in the side chain. | Molecular Dynamics Simulations |
Mechanistic Studies and Reactivity Profiling of 2 Amino 4 Fluoro 2 Methylpent 4 Enoic Acid
Reaction Pathways Involving the Fluorine Atom and Olefinic Moiety
The presence of a fluorine atom and a carbon-carbon double bond (olefinic moiety) in "2-Amino-4-fluoro-2-methylpent-4-enoic acid" gives rise to a unique and complex reactivity profile. The high electronegativity and small size of the fluorine atom significantly influence the electronic properties of the molecule, dictating its behavior in chemical reactions.
Electronic Effects of Fluorine on Olefin Reactivity
The fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect) due to its high electronegativity. rsc.orgresearchgate.net This effect polarizes the carbon-fluorine bond, drawing electron density away from the adjacent carbon atoms. In the context of the olefinic moiety in this compound, this inductive effect deactivates the double bond towards electrophilic attack. chemrxiv.org The reduced electron density of the π-system makes it less susceptible to reaction with electrophiles.
Conversely, this electron deficiency enhances the susceptibility of the double bond to nucleophilic attack. researchgate.net Nucleophiles are more readily attracted to the electron-poor carbon atoms of the fluoroalkene. This is a complementary reactivity pattern to that of typical, electron-rich alkenes. researchgate.net
Below is a table summarizing the expected electronic effects of the fluorine atom on the olefinic moiety of the title compound.
| Electronic Effect | Description | Impact on Olefin Reactivity |
| Inductive Effect (-I) | Strong electron withdrawal from the carbon backbone due to fluorine's high electronegativity. | Deactivates the double bond towards electrophilic attack; Activates the double bond towards nucleophilic attack. |
| Mesomeric Effect (+M) | Donation of a lone pair of electrons from the fluorine atom to the π-system of the double bond. | Can partially counteract the inductive effect, but is generally less significant in determining reactivity. |
Reactions at the Allylic and Quaternary Carbon Centers
The structure of this compound features both an allylic position and a quaternary α-carbon, which are important centers for reactivity.
The allylic position (the CH2 group adjacent to the double bond) can be susceptible to radical reactions. The stability of the resulting allylic radical is a driving force for such transformations. Additionally, under certain conditions, allylic substitution reactions may occur, although the presence of the fluorine atom can influence the regioselectivity of such reactions.
The quaternary α-carbon , which is also an α-amino acid center, presents a significant synthetic challenge for bond formation due to steric hindrance. nih.gov However, methods for the asymmetric alkylation of related amino acid derivatives have been developed, suggesting that functionalization at this center is possible. nih.govnih.gov The development of catalytic systems that can overcome the steric hindrance of the quaternary center is an active area of research. researchgate.net For instance, palladium-catalyzed allylic alkylation has been successfully employed for the construction of quaternary allylic amino acid derivatives. researchgate.net
Investigation of Intermediates and Transition States in Chemical Transformations
Understanding the intermediates and transition states in reactions involving this compound is crucial for predicting reaction outcomes and designing new synthetic methodologies. Due to the challenges in directly observing these transient species experimentally, computational chemistry plays a vital role.
For reactions involving the fluoroalkene moiety, the formation of charged intermediates is a key consideration. For example, in nucleophilic addition reactions, a carbanionic intermediate stabilized by the electron-withdrawing fluorine atom is expected. The stability of this intermediate will significantly influence the reaction kinetics.
Transition state analysis, often performed using computational methods, can provide insights into the energy barriers of different reaction pathways. youtube.com For instance, in a potential nucleophilic substitution reaction at the fluorinated carbon, the structure and energy of the transition state would determine the feasibility and stereochemical outcome of the reaction. Spectroscopic techniques have also been employed to probe the transition states in reactions of fluorine with other molecules. acs.org
Theoretical and Computational Studies on Reaction Energetics and Selectivity
Theoretical and computational studies are indispensable tools for elucidating the complex reactivity of fluorinated molecules like this compound. These methods provide detailed information on molecular structure, electronic properties, and reaction energetics.
Density Functional Theory (DFT) Applications in Reaction Mechanism Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. nih.govresearchgate.net For this compound, DFT calculations can be employed to:
Analyze the molecular orbitals (HOMO and LUMO): The energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provide insights into the molecule's reactivity towards electrophiles and nucleophiles. The electron-withdrawing nature of fluorine is expected to lower the energy of both the HOMO and LUMO.
Map the electrostatic potential: This allows for the visualization of electron-rich and electron-poor regions of the molecule, predicting sites of electrophilic and nucleophilic attack.
Model reaction pathways and calculate activation energies: By mapping the potential energy surface of a reaction, DFT can identify transition states and intermediates, and calculate the energy barriers for different reaction pathways, thus predicting the most likely mechanism. nih.gov
The table below presents a hypothetical comparison of DFT-calculated parameters for a generic alkene versus a fluoroalkene, illustrating the expected influence of the fluorine atom.
| Parameter | Generic Alkene (e.g., Propene) | Fluoroalkene (e.g., 2-Fluoropropene) | Rationale for Difference |
| HOMO Energy | Higher | Lower | Fluorine's inductive effect lowers orbital energies. |
| LUMO Energy | Higher | Lower | Fluorine's inductive effect lowers orbital energies. |
| HOMO-LUMO Gap | Smaller | Larger | Indicative of higher kinetic stability. |
| Mulliken Charge on C=C | More Negative | Less Negative / More Positive | Reflects the electron-withdrawing nature of fluorine. |
Ab Initio Calculations for Molecular Properties and Reactivity
Ab initio calculations are another class of computational methods based on first principles of quantum mechanics, without the use of empirical parameters. nih.govresearchgate.net These methods can provide highly accurate predictions of molecular properties. For this compound, ab initio calculations can be used to:
Determine precise molecular geometries: This includes bond lengths, bond angles, and dihedral angles, which are crucial for understanding steric effects and conformational preferences.
Calculate vibrational frequencies: These can be compared with experimental infrared (IR) and Raman spectra to confirm the structure of the molecule and its reaction products.
Investigate non-covalent interactions: Ab initio methods are well-suited for studying weak interactions, such as hydrogen bonding, which can play a significant role in the molecule's conformation and intermolecular interactions.
Combined NMR and ab initio analysis has been successfully used to study the conformation of other fluorinated amino acids, such as fluorinated prolines. This approach could be similarly applied to this compound to gain a detailed understanding of its three-dimensional structure and how it influences reactivity.
Applications As a Chemical Building Block in Advanced Organic Synthesis
Precursor in the Synthesis of Fluorinated Amino Acid Derivatives and Peptidomimetics
The introduction of fluorine into amino acids can dramatically alter their physical, chemical, and biological properties. researchgate.net Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can influence molecular conformation, pKa, metabolic stability, and binding affinity to biological targets. nih.gov 2-Amino-4-fluoro-2-methylpent-4-enoic acid is a key starting material for a variety of fluorinated amino acid derivatives due to its unique combination of functional groups.
An asymmetric synthesis for the (S)-enantiomer of this compound has been developed, starting from the alkylation of (S)-Boc-BMI (2-tert-butyl-3-methylimidazolidin-4-one) with 2-fluoroallyl tosylate. This method provides an efficient route to the chiral fluorinated amino acid, which can then be used in further synthetic applications. researchgate.net The presence of the vinyl fluoride (B91410) group offers a site for further chemical modification, while the α-methyl group provides steric hindrance that can constrain the peptide backbone, a useful feature in designing peptidomimetics. researchgate.net The versatility of fluorinated amino acids as building blocks allows for their incorporation into a wide range of molecules, including those with potential as enzyme inhibitors or antibacterial agents. researchgate.net
The site-selective incorporation of fluorinated amino acids like this compound into peptides is a powerful strategy for modulating their structure and function. rsc.org Fluorine can alter the electronic properties of the peptide backbone and side chains, leading to changes in secondary structure, such as promoting the formation of β-sheets. nyu.edu The synthesis of these modified peptides can be achieved through established methods like solid-phase peptide synthesis (SPPS), where the fluorinated amino acid is introduced as a building block. nih.govrsc.org
The unique properties of fluorine can be leveraged in several ways during peptide design:
Enhanced Stability : The strong carbon-fluorine bond can increase resistance to metabolic degradation by proteolytic enzymes.
Conformational Control : The steric and electronic effects of fluorine can be used to restrict the conformational flexibility of the peptide, locking it into a bioactive shape. nyu.edu
Modified Bioactivity : Fluorination can enhance binding affinity to target receptors or enzymes. nih.gov
Biological Tracers : The presence of the ¹⁹F isotope allows for the use of ¹⁹F NMR spectroscopy to probe peptide structure, dynamics, and interactions with biological systems.
Recent advancements have focused on developing diverse strategies for creating fluorinated peptides, either by building them from fluorinated amino acid precursors or by direct, late-stage fluorination of existing peptides. rsc.org
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as better stability or oral bioavailability. This compound is an excellent scaffold for creating peptidomimetics. The introduction of fluorine can significantly alter the molecule's interaction profile compared to its non-fluorinated counterpart. researchgate.net
The electron-withdrawing nature of fluorine can change the acidity or basicity of nearby functional groups, which in turn affects hydrogen bonding and electrostatic interactions with protein targets. The α-methyl group on this compound introduces a conformational constraint, which is a common strategy in peptidomimetic design to reduce the entropic penalty upon binding to a receptor. This can lead to higher binding affinity and selectivity. The combination of fluorine and the methyl group allows for fine-tuning of both the electronic and steric properties of the resulting molecule, enabling the rational design of peptidomimetics with precisely modulated biological activity. researchgate.netrsc.org
Integration into Complex Organic Architectures
Beyond peptides, this compound and similar fluorinated amino acids serve as chiral building blocks for the synthesis of more complex organic molecules. researchgate.net The amino acid structure provides a scaffold with multiple, distinct functional groups (amine, carboxylic acid, vinyl fluoride) that can be selectively modified. This versatility makes it a valuable starting point for creating natural product analogs and other intricate molecular architectures.
The general strategy involves using the amino acid as a chiral pool starting material, where the inherent stereochemistry of the α-carbon is transferred to the new, more complex molecule. The functional groups can be used to build out the molecular framework through various organic reactions. For example, the amine group can be used to form amides or participate in cyclization reactions, while the carboxylic acid can be converted to esters, ketones, or alcohols. The vinyl fluoride moiety is particularly useful as it can participate in cross-coupling reactions, cycloadditions, or be hydrogenated to introduce further diversity. This approach allows for the efficient and stereocontrolled synthesis of complex, biologically active compounds.
Chiral Scaffold in Asymmetric Catalysis Research
In asymmetric catalysis, chiral molecules are used to control the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer over the other. Chiral amino acids and their derivatives are frequently used as ligands for metal catalysts or as organocatalysts themselves. researchgate.net The defined stereochemistry and the presence of coordinating groups (amine and carboxyl) make them ideal scaffolds for creating a chiral environment around a catalytic center.
While specific research on this compound as a catalyst scaffold is emerging, its structural features make it a promising candidate. The chiral center, combined with the rigidity conferred by the α-methyl group, could be used to design highly selective catalysts. The fluorine atom could also play a role in tuning the electronic properties of the catalyst, potentially influencing its reactivity and selectivity. The development of chiral catalysts from readily available amino acids is a major focus in modern organic synthesis, aiming to create efficient and environmentally benign processes for producing enantiomerically pure compounds, such as pharmaceuticals. mdpi.comresearchgate.net
Biochemical and Enzymatic Research on Fluorinated Amino Acids: Mechanistic Insights
Enzymatic C-F Bond Cleavage Mechanisms in Related Fluorinated Carboxylic Acids
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol. mdpi.com This inherent stability makes organofluorine compounds, including fluorinated amino acids, highly resistant to degradation. mdpi.comnih.gov However, certain microorganisms have evolved enzymatic machinery capable of cleaving this robust bond, offering a sustainable alternative to traditional chemical remediation methods. mdpi.comdigitellinc.com
Microorganisms employ several distinct strategies to cleave the C-F bond, which are broadly categorized into reductive, hydrolytic, and oxidative pathways. mdpi.com The specific pathway utilized often depends on the chemical structure of the fluorinated compound and the environmental conditions, such as the availability of electron donors and oxygen. mdpi.com
Reductive Defluorination: This process involves the replacement of a fluorine atom with a hydrogen atom and is often observed in anaerobic environments.
Hydrolytic Defluorination: This pathway is mediated by dehalogenase enzymes that use a water molecule to replace the fluorine atom, yielding a hydroxylated product and a free fluoride (B91410) ion. mdpi.com This mechanism is particularly effective for monofluorinated compounds where the C-F bond is sufficiently polarized for a nucleophilic attack. mdpi.com
Oxidative Defluorination: In this mechanism, enzymes such as monooxygenases and peroxidases introduce an oxygen atom into the substrate, which destabilizes the C-F bond and leads to its cleavage. nih.gov This pathway can result in the formation of alcohols or acids. mdpi.com
Studies on activated sludge communities have demonstrated the potential for aerobic defluorination of short-chain fluorinated carboxylic acids. acs.org For instance, 3,3,3-trifluoropropionic acid was shown to be almost completely defluorinated by these microbial communities. nih.govacs.org
Several classes of enzymes have been identified as being capable of catalyzing C-F bond cleavage. These enzymes often exhibit promiscuous activity towards fluorinated substrates, even if they are not their primary targets. nih.gov
Haloacid Dehalogenases (HADs): This superfamily of enzymes is known to hydrolyze carbon-halogen bonds. nih.gov A subset of these enzymes can specifically cleave the C-F bond in fluorinated carboxylic acids through an SN2-like mechanism, which involves a nucleophilic attack by an aspartate residue in the enzyme's active site. nih.gov
Fluoroacetate Dehalogenases: This is a well-studied group of enzymes that specifically act on fluoroacetate, a toxic natural product. nih.govmdpi.com The catalytic mechanism involves a nucleophilic attack by an aspartate carboxylate group on the carbon atom bearing the fluorine, leading to the formation of an ester intermediate and the displacement of the fluoride ion. A subsequent hydrolysis step releases glycolate. researchgate.net
Metalloenzymes: A diverse range of metalloenzymes, including cytochrome P450 monooxygenases, Rieske dioxygenases, and various hydroxylases, can mediate C-F bond cleavage. nih.govrsc.orgrsc.org These enzymes often utilize a metal-activated oxygen species to carry out the reaction. rsc.org For example, some cytochrome P450 enzymes can hydroxylate a carbon atom adjacent to a fluorinated group, which can lead to the spontaneous elimination of fluoride. nih.gov
The following table summarizes the key enzymes involved in defluorination and their respective mechanisms.
| Enzyme Superfamily/Class | Specific Enzyme Example | Catalytic Mechanism | Typical Substrate |
|---|---|---|---|
| Haloacid Dehalogenase (HAD) | L-2-haloacid dehalogenase | SN2-like nucleophilic attack by Asp residue | Fluoroacetate, Chlorinated alkanoic acids |
| α/β Hydrolase | Fluoroacetate Dehalogenase | Nucleophilic attack by Asp, forming an ester intermediate | Fluoroacetate |
| Heme-dependent Monooxygenases | Cytochrome P450 | Oxidative defluorination via hydroxylation | Fluorinated aromatics, 4-fluorophenol |
| Non-heme Iron Hydroxylases | Aromatic Amino Acid Hydroxylase | Electrophilic substitution | 3-fluorotyrosine |
Substrate Mimicry and Enzymatic Specificity Studies with Fluorinated Analogs
The substitution of hydrogen with fluorine in an amino acid can create a potent tool for studying enzyme mechanisms. Due to the similar size of fluorine and hydrogen atoms, fluorinated analogs can often fit into the active site of an enzyme that normally binds the non-fluorinated parent compound. However, the high electronegativity of fluorine can drastically alter the electronic properties of the substrate, influencing its reactivity and interaction with the enzyme.
Fluorinated substrates are frequently used as mechanistic probes to investigate the catalytic cycle of an enzyme. rsc.org The stability of the C-F bond can sometimes trap enzymatic reactions at intermediate stages, allowing for their characterization. For example, glycosyl fluorides are used to study the reaction mechanisms of glycosidases, where the release of fluoride can be monitored to determine the catalytic rate. rsc.org
In some cases, the presence of fluorine can reveal alternative catalytic pathways. The fluoroacetyl-CoA thioesterase (FlK) from Streptomyces cattleya demonstrates a high degree of specificity for its fluorinated substrate over the more abundant acetyl-CoA. nih.gov This specificity is not due to molecular recognition of the fluorine atom itself, but rather to the lowered pKa of the α-protons in fluoroacetyl-CoA. nih.gov This allows the enzyme to utilize a kinetically favorable Cα-deprotonation pathway that is not accessible to acetyl-CoA, possibly proceeding through a ketene (B1206846) intermediate. nih.gov
Fluorinated amino acids can act as potent enzyme inhibitors through several mechanisms. One of the most common is mechanism-based inhibition, where the enzyme processes the fluorinated analog, leading to the formation of a reactive species that irreversibly inactivates the enzyme. acs.org
For example, fluoroacetate's toxicity stems from its conversion to fluoroacetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle. nih.govacs.org Citrate synthase converts it to fluorocitrate, which then acts as a mechanism-based inhibitor of aconitase, leading to a disruption of cellular metabolism. nih.govacs.org
The following table outlines different modes of enzyme inhibition by fluorinated compounds.
| Inhibition Type | Mechanism | Example Compound | Target Enzyme |
|---|---|---|---|
| Mechanism-Based Inhibition | Enzymatic conversion to a reactive species that covalently modifies the enzyme. | Fluoroacetate | Aconitase (after conversion to Fluorocitrate) |
| Competitive Inhibition | Inhibitor binds to the active site, preventing substrate binding. | Fluorinated substrate analogs | Various |
| Tight-Binding Inhibition | Inhibitor binds non-covalently to the enzyme with very high affinity. | 4-hydroxy-trans-aconitate (from Fluoroacetate metabolism) | Aconitase |
Influence of Fluorine on Protein-Ligand and Protein-Protein Chemical Interactions
The strategic incorporation of fluorine into amino acids or ligands can significantly modulate their binding affinity and specificity for proteins. The unique properties of fluorine, such as its high electronegativity, low polarizability, and ability to form non-covalent interactions, are key to these effects.
Fluorine can influence protein-ligand interactions by:
Altering Acidity/Basicity: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, which can be critical for optimizing interactions with active site residues.
Modulating Conformation: The introduction of fluorine can favor specific conformations of a molecule due to steric and electronic effects, pre-organizing it for binding to a protein target.
Forming Specific Interactions: Fluorine can participate in favorable interactions with protein backbones and side chains, including interactions with amide dipoles and aromatic rings.
In the context of protein-protein interactions, the incorporation of fluorinated amino acids can enhance the stability of protein structures. The hydrophobic nature of the C-F bond can contribute to the hydrophobic core of a protein, and specific interactions between fluorinated side chains and other residues can further stabilize the folded state.
Stereoelectronic Effects of Fluorine on Molecular Recognition
The substitution of hydrogen with fluorine in amino acids can lead to significant stereoelectronic effects that influence molecular recognition processes. These effects arise from the interplay of fluorine's inductive effects and hyperconjugation. The strong electron-withdrawing nature of fluorine can alter the charge distribution within a molecule, impacting non-covalent interactions that are crucial for substrate binding and catalysis.
One of the key stereoelectronic phenomena associated with fluorine is the gauche effect. This effect describes the tendency of fluorine to favor a gauche conformation (a 60° torsional angle) relative to an adjacent electron-withdrawing group or a substituent with lone pair electrons, which is contrary to what would be expected based on sterics alone. acs.org This conformational preference is attributed to stabilizing hyperconjugative interactions between the C-F σ* antibonding orbital and adjacent bonding orbitals. acs.org By influencing the rotameric populations of amino acid side chains, the fluorine gauche effect can pre-organize a peptide or protein into a specific conformation that enhances its binding affinity and selectivity for a biological target. acs.org
For instance, the introduction of fluorine can modulate the pKa of nearby functional groups, which is critical for enzyme-substrate interactions. The strong negative inductive effect of fluorine can lower the pKa of carboxylic acids and increase the pKa of amines in their vicinity. This alteration of acidity and basicity can have profound implications for the catalytic mechanisms of enzymes that rely on precise protonation states of their active site residues.
Furthermore, the C-F bond can participate in orthogonal interactions, such as multipolar C-F···C=O interactions and so-called "fluorous" interactions. While the concept of a general "fluorous effect" driving the association of fluorinated molecules in aqueous environments is still under investigation, the unique electronic nature of the C-F bond can lead to specific, favorable interactions with protein binding pockets that differ from those of their hydrocarbon counterparts. nih.gov These stereoelectronic properties make fluorinated amino acids valuable probes for studying and engineering protein-protein interactions and ligand-receptor binding. rsc.orgfu-berlin.de
| Stereoelectronic Effect | Description | Impact on Molecular Recognition |
|---|---|---|
| Inductive Effect | The strong electron-withdrawing nature of fluorine alters the electron density of neighboring atoms and bonds. | Modulates the acidity and basicity (pKa) of nearby functional groups, influencing electrostatic interactions in binding pockets. |
| Gauche Effect | The tendency of fluorine to adopt a gauche conformation relative to adjacent electronegative groups due to hyperconjugation. | Pre-organizes the conformation of the amino acid side chain, potentially leading to a lower entropic penalty upon binding and enhanced affinity. acs.org |
| Multipolar Interactions | The polarized C-F bond can engage in specific electrostatic interactions with polar groups in a binding site, such as carbonyls. | Can contribute to binding affinity and specificity through favorable electrostatic contacts. |
| Fluorous Interactions | The tendency of highly fluorinated segments to self-associate, driven by their immiscibility with both hydrocarbons and water. | May influence protein folding and protein-protein interactions by creating unique interaction surfaces. nih.gov |
Modulation of Protein Conformational Transitions (e.g., helix-to-sheet) by Fluorinated Residues
The incorporation of fluorinated amino acids into peptides and proteins can significantly influence their secondary and tertiary structures, including the propensity to undergo conformational transitions such as the shift from an α-helix to a β-sheet. These structural modulations are a direct consequence of the stereoelectronic properties of fluorine and the altered hydrophobicity of the fluorinated side chains.
Fluorinated amino acids are known to have different intrinsic helical propensities compared to their canonical counterparts. rsc.org For example, while some studies have shown that fluorination of hydrophobic side chains can stabilize α-helical structures, others have demonstrated that fluorinated residues can act as helix disruptors. nih.gov The impact of a fluorinated residue on helical stability is context-dependent, relying on its position within the helix and the specific interactions it forms with neighboring residues.
The transition from an α-helix to a β-sheet is a critical event in the formation of amyloid fibrils, which are associated with numerous neurodegenerative diseases. The introduction of fluorinated amino acids into amyloidogenic peptide sequences has been explored as a strategy to modulate this conformational change. rsc.org Fluorination can either promote or inhibit amyloid formation depending on the location and extent of fluorination. For instance, the increased hydrophobicity of a fluorinated side chain might enhance the aggregation propensity of a peptide, leading to accelerated β-sheet formation. Conversely, stereoelectronic effects could favor a conformation that is incompatible with the tightly packed structure of a β-sheet, thereby inhibiting aggregation.
Research on model peptides has shown that the substitution of key residues with fluorinated analogs can alter the kinetics of the helix-to-sheet transition. rsc.org The unique conformational preferences imposed by the fluorine atoms can introduce kinks or turns in a polypeptide chain, disrupting the regular hydrogen-bonding pattern of an α-helix and potentially favoring the extended conformation required for β-sheet formation. acs.org Conversely, the steric bulk of certain fluorinated side chains or their specific interactions within a folded protein can increase the energy barrier for the conformational changes necessary for a transition to a β-sheet structure. springernature.com
| Factor | Effect on α-Helix Stability | Effect on β-Sheet Formation | Underlying Mechanism |
|---|---|---|---|
| Hydrophobicity | Can be stabilizing if the fluorinated residue is buried in the hydrophobic core of a protein. springernature.com | Can promote aggregation and β-sheet formation due to increased hydrophobic interactions between peptide chains. | Fluorocarbon chains are more hydrophobic than their hydrocarbon counterparts. |
| Helix Propensity | The intrinsic tendency of a fluorinated amino acid to adopt a helical conformation can be lower than its natural analog. rsc.org | A lower helix propensity can favor more extended conformations, which are precursors to β-sheets. | Stereoelectronic effects and altered side-chain packing influence the preferred backbone dihedral angles. |
| Conformational Restriction | The gauche effect can restrict the conformational freedom of the side chain. acs.org | Can either inhibit or promote β-sheet formation depending on whether the preferred conformation is compatible with the β-sheet structure. | Stabilizing hyperconjugative interactions favor specific rotameric states. |
| Steric Effects | The size of the fluorinated side chain can influence packing within the protein structure. | Can disrupt the tight packing required for stable β-sheet structures, thus inhibiting their formation. | The van der Waals radius of fluorine is larger than that of hydrogen. |
Advanced Analytical and Spectroscopic Research Methodologies for Mechanistic Elucidation
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, serves as a powerful, non-invasive tool for probing the electronic environment of fluorine atoms within a molecule. This technique is exceptionally sensitive to changes in the local chemical environment, making it ideal for mechanistic studies of reactions involving fluorinated compounds like 2-Amino-4-fluoro-2-methylpent-4-enoic acid.
Research has demonstrated the utility of high-resolution ¹⁹F NMR in characterizing fluorinated amino acids. A study involving an automated 470.59 MHz ¹⁹F NMR-controlled titration was employed to determine the dissociation constants and ion-specific chemical shifts of this compound. Such titrations allow for the precise measurement of pKa values by monitoring the change in the ¹⁹F chemical shift as a function of pH. This data is crucial for understanding the compound's behavior in different chemical environments and for predicting its reactivity.
The ¹⁹F chemical shift (δ) and coupling constants (J) provide detailed structural information. For instance, the coupling between the fluorine atom and adjacent protons (¹H) can help to confirm the connectivity of the molecule and elucidate its conformation. In mechanistic studies, the appearance or disappearance of specific ¹⁹F NMR signals can indicate the formation of intermediates or products. By monitoring the reaction mixture over time, it is possible to gain insights into the reaction kinetics and pathway. For example, the formation of a transient species might be observed as a new set of fluorine resonances that change in intensity as the reaction progresses.
Table 1: Illustrative ¹⁹F NMR Data for Mechanistic Analysis of this compound
| Species | Functional Group | Chemical Shift (δ) / ppm | Coupling Constants (J) / Hz | Mechanistic Insight |
| Starting Material | C=CHF | -110 to -130 | J(F,H_cis) ≈ 4-20, J(F,H_trans) ≈ 20-40 | Provides a baseline for monitoring the reaction. |
| Reaction Intermediate | C-F (Saturated) | -160 to -200 | J(F,H_gem) ≈ 45-55 | Indicates the addition to the double bond, suggesting a specific reaction pathway. |
| Product | C=CHF | -115 to -135 | Varies based on final structure | Confirms the formation of the final product and allows for structural verification. |
Mass Spectrometry Techniques for Investigating Reaction Pathways and Intermediates
Mass spectrometry (MS) is a vital analytical technique for identifying compounds, determining their molecular weight, and deducing their structure through fragmentation analysis. In the context of this compound, MS can be employed to track the progress of a reaction, identify transient intermediates, and confirm the structure of the final product.
When coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), complex reaction mixtures can be separated prior to mass analysis, allowing for the individual characterization of each component. The electron ionization (EI) mass spectrum of an amino acid typically shows a molecular ion peak (M⁺), although it can sometimes be weak. Key fragmentation pathways for α-amino acids include the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the Cα-Cβ bond.
For this compound, characteristic fragmentation patterns would be expected. The presence of the fluorine atom and the methyl group at the α-carbon introduces specific fragmentation behaviors. Derivatization of the amino acid, for instance, by N-acylation and esterification, is often performed to increase volatility for GC-MS analysis and to direct fragmentation in a more predictable manner.
Table 2: Predicted Mass Spectral Fragmentation of a Derivatized this compound (e.g., N-TFA, Methyl Ester)
| m/z Value | Proposed Fragment | Neutral Loss | Significance in Mechanistic Studies |
| [M]⁺ | Molecular Ion | - | Confirms the molecular weight of the intermediate or product. |
| [M - 59]⁺ | Loss of ·COOCH₃ | 59 | Characteristic fragmentation of a methyl ester, confirming the integrity of the carboxyl end. |
| [M - 113]⁺ | Loss of ·CF₃CONHCH(CH₃) | 113 | Indicates cleavage at the Cα-Cβ bond, providing structural information about the side chain. |
| Variable | Fluorine-containing fragments | Variable | The presence of fluorine in specific fragments can help to map its location throughout the reaction pathway. |
By analyzing the mass spectra of samples taken at different time points during a reaction, it is possible to identify the molecular weights of intermediates. This information, combined with NMR data, allows for the proposal of a detailed reaction mechanism.
Chromatographic Methods for Stereoisomer Resolution and Purity Assessment in Research
Due to the presence of a chiral center at the α-carbon, this compound can exist as a pair of enantiomers. The biological activity of these enantiomers can differ significantly, making their separation and the assessment of enantiomeric purity crucial. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques used for this purpose.
The direct separation of enantiomers can be achieved using chiral stationary phases (CSPs). These phases contain a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times. Alternatively, indirect separation can be performed by derivatizing the amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.
For the purity assessment of this compound, reversed-phase HPLC is a common method. The compound can be derivatized to enhance its UV absorbance or fluorescence for sensitive detection. The purity is determined by integrating the peak area of the main compound and any impurities. The stereoisomeric purity, or enantiomeric excess (ee), is determined by comparing the peak areas of the two enantiomers after chiral separation.
Table 3: Typical Chromatographic Conditions for the Analysis of this compound
| Technique | Column | Mobile Phase / Carrier Gas | Detection | Application |
| Chiral HPLC | Chiral Stationary Phase (e.g., Cinchona alkaloid-based) | Isocratic or gradient mixture of organic solvent (e.g., Methanol, Acetonitrile) and buffer | UV or Mass Spectrometry | Enantiomeric resolution and determination of enantiomeric excess. |
| GC-MS (after derivatization) | Chiral Capillary Column (e.g., Chirasil-Val) | Helium | Mass Spectrometry | Separation and quantification of stereoisomers, providing both purity and structural information. |
| Reversed-Phase HPLC | C18 | Gradient of Acetonitrile and Water with an additive like TFA | UV (e.g., 210 nm) | Assessment of chemical purity. |
By employing these advanced analytical and spectroscopic methodologies, researchers can gain a deep and comprehensive understanding of the chemical properties, reaction mechanisms, and stereochemical integrity of this compound.
Future Perspectives and Research Frontiers for 2 Amino 4 Fluoro 2 Methylpent 4 Enoic Acid
Advancing Synthetic Frontiers: Novel Stereoselective and Sustainable Strategies
The development of efficient, stereoselective, and environmentally benign methods for the synthesis of 2-Amino-4-fluoro-2-methylpent-4-enoic acid is a primary research objective. Current approaches to similar fluorinated amino acids often rely on multi-step sequences that may lack sustainability. Future research will likely focus on the following areas:
Asymmetric Synthesis: Achieving control over the stereochemistry at the α-carbon is crucial for the biological evaluation of this compound. Future strategies could involve the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions. For instance, the asymmetric alkylation of a chiral glycine (B1666218) enolate equivalent could provide a direct route to enantiomerically enriched this compound.
Sustainable Methodologies: Green chemistry principles will be central to the development of next-generation synthetic routes. This includes the use of non-toxic reagents and solvents, minimizing waste, and employing catalytic methods. Chemo-enzymatic approaches, combining the selectivity of enzymes with the practicality of chemical synthesis, offer a promising avenue for a more sustainable production of this amino acid.
| Synthetic Strategy | Key Features | Potential Advantages |
| Asymmetric Catalysis | Use of chiral metal catalysts or organocatalysts to induce stereoselectivity. | High enantiomeric excess, catalytic turnover. |
| Chiral Auxiliary | Covalent attachment of a chiral molecule to guide stereoselective reactions. | Well-established and reliable methods. |
| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer of a racemic mixture. | High stereospecificity, mild reaction conditions. |
| Green Chemistry Approaches | Utilization of renewable resources, non-toxic solvents, and energy-efficient processes. | Reduced environmental impact, increased safety. |
Unveiling Chemical Reactivity: New Transformations and Profiles
The unique combination of functional groups in this compound—a primary amine, a carboxylic acid, a vinyl fluoride (B91410), and a quaternary center—suggests a versatile reactivity profile ripe for exploration. Future research should aim to systematically investigate its chemical behavior to unlock its full potential as a synthetic building block.
Transformations of the Vinyl Fluoride Moiety: The electron-withdrawing nature of the fluorine atom significantly influences the reactivity of the double bond. Potential transformations to be explored include:
Addition Reactions: Investigating the regioselectivity and stereoselectivity of electrophilic and nucleophilic additions across the double bond.
Cross-Coupling Reactions: Utilizing the vinyl fluoride as a handle for palladium-catalyzed or other transition-metal-catalyzed cross-coupling reactions to introduce molecular complexity.
Cycloaddition Reactions: Exploring its participation in [4+2], [3+2], and other cycloaddition reactions to construct novel carbocyclic and heterocyclic scaffolds.
Modifications of the Amino Acid Backbone: The amino and carboxyl groups offer sites for peptide synthesis and other derivatizations. The steric hindrance imposed by the α-methyl group may influence reaction rates and require the development of specialized coupling reagents or conditions.
| Reaction Type | Functional Group | Potential Products |
| Suzuki Coupling | Vinyl Fluoride | Arylated or vinylated amino acid derivatives |
| Heck Reaction | Vinyl Fluoride | Substituted alkene-containing amino acids |
| Diels-Alder Reaction | Vinyl Fluoride | Cyclic amino acid analogs |
| Peptide Coupling | Amine/Carboxylic Acid | Peptides incorporating the novel amino acid |
Bridging Disciplines: Interdisciplinary Research in Organic Chemistry and Chemical Biology
The interface of organic chemistry and chemical biology presents a fertile ground for investigating the biological implications of this compound. Its structure, which is an analog of natural amino acids, suggests potential interactions with biological systems.
Future research in this area could focus on:
Incorporation into Peptides: Synthesizing peptides containing this unnatural amino acid to study its effects on peptide conformation, stability, and biological activity. The fluorinated methyl-vinyl group could introduce unique structural constraints and properties.
Enzyme Inhibition Studies: The compound could be designed as a potential inhibitor of enzymes involved in amino acid metabolism. The vinyl fluoride moiety could act as a reactive handle for covalent modification of enzyme active sites.
Metabolic Labeling: Isotopically labeled versions of this compound could be synthesized and used in metabolic labeling studies to track its uptake and incorporation in cells.
Illuminating Biological Processes: Emerging Applications as Mechanistic Probes
The unique structural features of this compound make it an attractive candidate for the development of chemical probes to study biological mechanisms.
Fluorine NMR Spectroscopy: The presence of a fluorine atom allows for the use of ¹⁹F NMR spectroscopy, a powerful tool for studying molecular interactions and conformational changes in biological systems, as it provides a clear spectroscopic window with no background signal.
Photoaffinity Labeling: The vinyl fluoride or other incorporated functionalities could be modified to include photoactivatable groups, enabling the use of this molecule in photoaffinity labeling experiments to identify its binding partners in complex biological mixtures.
Fluorescent Probes: Derivatization of the amino acid with fluorescent dyes could lead to the development of probes for imaging its localization and dynamics within living cells.
| Probe Type | Key Feature | Application |
| ¹⁹F NMR Probe | Fluorine atom | Studying protein-ligand interactions and conformational changes. |
| Photoaffinity Label | Photoactivatable group | Identifying binding partners in cells. |
| Fluorescent Probe | Fluorophore | Imaging cellular uptake and localization. |
Q & A
Q. What are the recommended synthetic routes for 2-amino-4-fluoro-2-methylpent-4-enoic acid, and how do reaction conditions influence yield?
- Methodological Answer : Fluorinated amino acids are typically synthesized via nucleophilic substitution or enzymatic resolution. For this compound, a plausible route involves:
- Step 1 : Start with a pre-functionalized pentenoic acid backbone. Introduce fluorine via electrophilic fluorination using Selectfluor™ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions .
- Step 2 : Incorporate the amino group using a Gabriel synthesis or Strecker reaction, ensuring steric hindrance from the methyl group is minimized.
- Key Variables : Temperature (0–25°C), solvent polarity (e.g., DMF for fluorination), and protecting groups (e.g., Boc for amines) to prevent side reactions.
- Yield Optimization : Monitor reaction progress via TLC or HPLC. Purify via recrystallization or column chromatography .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Use -NMR to confirm fluorine incorporation (expected δ: -180 to -220 ppm for aliphatic C-F). -NMR should show splitting patterns from the fluoro and methyl groups .
- X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., L-proline derivatives) to determine absolute configuration. Compare unit cell parameters (e.g., Å, Å) to known fluorinated analogs .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]: calculated ~178.1) .
Advanced Research Questions
Q. What strategies resolve contradictions in stereochemical assignments of fluorinated amino acids like this compound?
- Methodological Answer :
- Case Study : Conflicting -NMR data may arise from dynamic rotational isomerism. Use variable-temperature NMR (VT-NMR) to "freeze" conformers and assign peaks.
- Computational Modeling : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p) basis set) .
- Chiral Chromatography : Employ a Crownpak CR-I column to separate enantiomers, confirming purity >99% .
Q. How does the fluorine substituent in this compound impact its bioactivity in enzyme inhibition studies?
- Methodological Answer :
- Kinetic Assays : Test inhibition constants () against target enzymes (e.g., aminotransferases). Fluorine’s electronegativity may enhance binding via polar interactions.
- Metabolic Stability : Compare half-life () in liver microsomes with non-fluorinated analogs. Fluorine reduces oxidative metabolism, prolonging activity .
- Structural Analysis : Co-crystallize with enzymes (e.g., alanine racemase) to visualize fluorine’s role in active-site interactions .
Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?
- Methodological Answer :
- Purification : At scale, replace column chromatography with fractional crystallization. Use solubility data (e.g., in ethanol/water mixtures) to optimize .
- Safety : Fluorinating agents (e.g., DAST) are moisture-sensitive and toxic. Implement Schlenk-line techniques for safe handling .
- Yield vs. Purity Trade-offs : Balance reaction time and temperature to maximize yield without racemization (e.g., 72 hours at 4°C for >90% ee) .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
